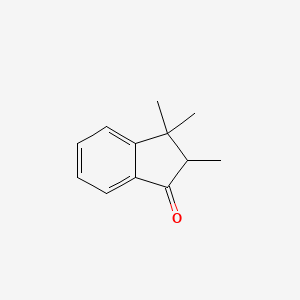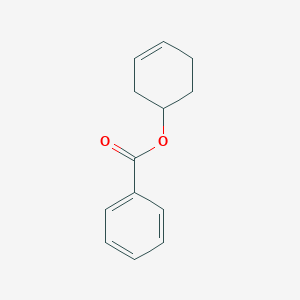
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime typically involves multiple steps. The initial step often includes the formation of the indolin-2-one core, followed by the introduction of the 2,6-dichlorophenyl group. The final steps involve the formylation and dioxime formation. Specific reaction conditions, such as the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are crucial for achieving high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenases (COX) enzymes, which are responsible for the production of prostaglandins involved in inflammation . The compound’s structure allows it to bind with high affinity to these enzymes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 1-(2,6-Dichlorophenyl)-3,6-diformylindolin-2-one dioxime include:
1-(2,6-Dichlorophenyl)-2-indolinone: Known for its anti-inflammatory properties.
1-(2,6-Dichlorophenyl)indolin-2,3-dione: Used in pharmaceutical testing.
Indole-3-acetic acid: A plant hormone with diverse biological applications. Compared to these compounds, this compound is unique due to its specific formyl and dioxime functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
110370-43-9 |
|---|---|
Molecular Formula |
C16H11Cl2N3O3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3,6-bis[(E)-hydroxyiminomethyl]-3H-indol-2-one |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-12-2-1-3-13(18)15(12)21-14-6-9(7-19-23)4-5-10(14)11(8-20-24)16(21)22/h1-8,11,23-24H/b19-7+,20-8+ |
InChI Key |
IOBXWJYKXKKTBR-OKXCLTPOSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=NO)C(C2=O)C=NO)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)/C=N/O)C(C2=O)/C=N/O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=NO)C(C2=O)C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


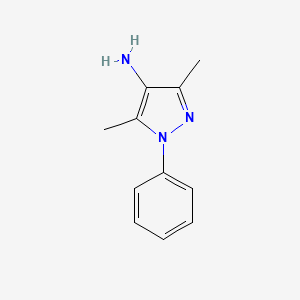
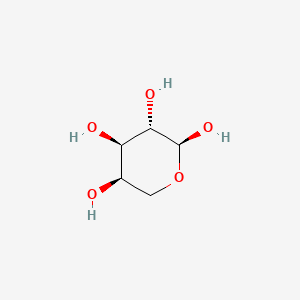
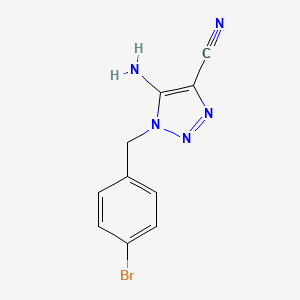
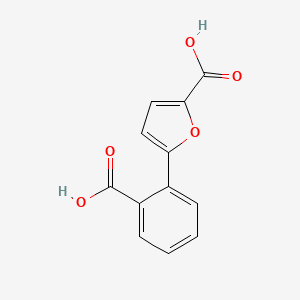
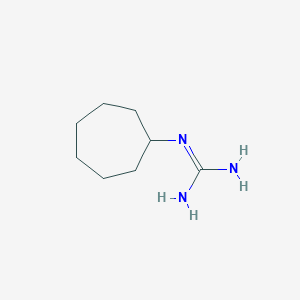
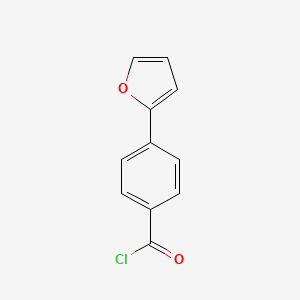
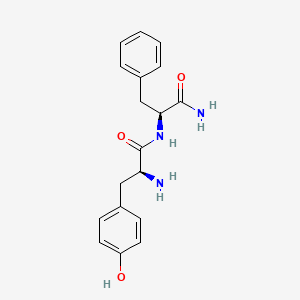
![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)

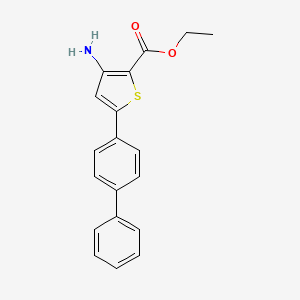
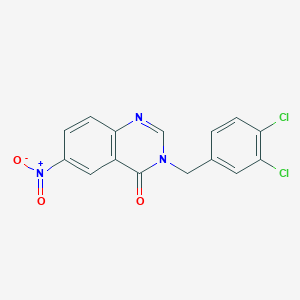
![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)
